Ethyl 2-{[(4-methoxyphenyl)sulfonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
ETHYL 2-(4-METHOXYBENZENESULFONAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of ETHYL 2-(4-METHOXYBENZENESULFONAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and an α-haloketone.
Introduction of the Sulfonamido Group: The sulfonamido group can be introduced via a sulfonation reaction, where a sulfonyl chloride reacts with an amine.
Esterification: The carboxylate group is introduced through an esterification reaction, typically involving an alcohol and a carboxylic acid derivative.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability.
Chemical Reactions Analysis
ETHYL 2-(4-METHOXYBENZENESULFONAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the conversion of certain functional groups to their reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamido group, where nucleophiles such as amines or thiols replace the existing substituent.
Hydrolysis: The ester group can undergo hydrolysis in the presence of acids or bases, leading to the formation of the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
ETHYL 2-(4-METHOXYBENZENESULFONAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies related to enzyme inhibition and protein binding.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of ETHYL 2-(4-METHOXYBENZENESULFONAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamido group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The thiazole ring may also participate in π-π stacking interactions with aromatic residues in proteins, further influencing the compound’s biological activity.
Comparison with Similar Compounds
ETHYL 2-(4-METHOXYBENZENESULFONAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can be compared with other thiazole derivatives, such as:
ETHYL 2-(4-METHOXYBENZENESULFONAMIDO)ACETATE: Similar in structure but lacks the thiazole ring, leading to different chemical and biological properties.
4-METHYL-2-(4-METHOXYBENZENESULFONAMIDO)THIAZOLE: Lacks the ester group, which may affect its solubility and reactivity.
ETHYL 4-[2-({3-[2-(4-METHOXYBENZENESULFONAMIDO)ETHYL]-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}SULFANYL)ACETAMIDO]BENZOATE: A more complex structure with additional functional groups, potentially leading to different applications and activities.
The uniqueness of ETHYL 2-(4-METHOXYBENZENESULFONAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE lies in its specific combination of functional groups and the thiazole ring, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H16N2O5S2 |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
ethyl 2-[(4-methoxyphenyl)sulfonylamino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C14H16N2O5S2/c1-4-21-13(17)12-9(2)15-14(22-12)16-23(18,19)11-7-5-10(20-3)6-8-11/h5-8H,4H2,1-3H3,(H,15,16) |
InChI Key |
QACPVIZBGFNSKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NS(=O)(=O)C2=CC=C(C=C2)OC)C |
Origin of Product |
United States |
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